molecular formula C14H11N B8545587 2-([1,1'-Biphenyl]-3-yl)acetonitrile

2-([1,1'-Biphenyl]-3-yl)acetonitrile

Cat. No.: B8545587
M. Wt: 193.24 g/mol
InChI Key: UECHORLHEMXWAU-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-3-yl)acetonitrile is a chemical compound with the molecular formula C14H11N and a molecular weight of 193.24 g/mol . It belongs to the class of biphenyl derivatives, which are recognized as fundamental scaffolds in synthetic organic chemistry and are omnipresent in medicinally active compounds and marketed drugs . The biphenyl core and the nitrile functional group make this compound a valuable building block for organic synthesis. The biphenyl structure is a versatile platform in medicinal chemistry, with many derivatives demonstrating a wide range of pharmacological activities, including anti-inflammatory, antibacterial, antimicrobial, and antitumor effects . The nitrile group is a key functional group in organic synthesis and can be transformed into other functionalities, such as amidines, as illustrated in synthetic pathways for complex heterocycles . As a nitrile-containing biphenyl compound, this compound serves as a key intermediate for pharmaceutical research and the development of advanced materials. It can be used in cross-coupling reactions and as a precursor for the synthesis of more complex molecules for biological evaluation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

IUPAC Name

2-(3-phenylphenyl)acetonitrile

InChI

InChI=1S/C14H11N/c15-10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13/h1-8,11H,9H2

InChI Key

UECHORLHEMXWAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The nitrile group in this compound distinguishes it from analogs with hydroxyl (IV), amide (III), or carboxylic acid (III, V) moieties. These differences influence solubility, bioavailability, and reactivity.
  • Electron-withdrawing groups (e.g., nitrile, fluorine in Compound V) may enhance binding affinity to hydrophobic enzyme pockets, while electron-donating groups (e.g., methoxy in Compound III) improve membrane permeability .

Comparative Insights :

  • However, its synthetic flexibility allows derivatization into active metabolites.
  • Antitumor analogs (e.g., Compound V, imidazo[1,2-a]pyrimidine derivatives) often incorporate bulky substituents (e.g., vinyl, nitro groups) for tubulin or kinase inhibition, whereas the simpler nitrile structure may prioritize metabolic stability .

Physicochemical and Pharmacokinetic Properties

While quantitative data (e.g., logP, solubility) are absent in the evidence, inferences can be drawn:

  • Polarity: Nitriles (moderate polarity) may offer a balance between solubility and lipophilicity compared to highly polar carboxylates (Compound III) or nonpolar vinyl groups (Compound V).
  • Metabolic Stability : The nitrile group is resistant to hydrolysis under physiological conditions, contrasting with esters or amides (e.g., Compound III), which are prone to enzymatic cleavage .

Preparation Methods

Nucleophilic Substitution Approaches

Nucleophilic substitution remains a cornerstone for introducing the nitrile group into biphenyl frameworks. A representative route involves the reaction of 3-bromo-1,1'-biphenyl with alkali cyanides (e.g., KCN or NaCN) in polar aprotic solvents. For instance, treatment of 3-bromobiphenyl with potassium cyanide in dimethylformamide (DMF) at 80–100°C for 12–24 hours yields the target compound with moderate efficiency (40–60% yield) . Catalytic additives such as crown ethers or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance cyanide ion accessibility, improving yields to 70–75% .

Key Variables:

  • Solvent Selection: DMF and dimethyl sulfoxide (DMSO) are preferred for their high polarity and ability to stabilize transition states.

  • Temperature Optimization: Elevated temperatures (≥80°C) accelerate substitution but risk decomposition; lower temperatures (50–60°C) favor selectivity but prolong reaction times.

  • Cyanide Source: Sodium cyanide offers cost advantages, while trimethylsilyl cyanide (TMSCN) reduces side reactions in moisture-sensitive conditions .

Cross-Coupling Strategies

Transition-metal-catalyzed cross-coupling reactions enable modular assembly of biphenyl nitriles. The Suzuki-Miyaura coupling, for example, pairs 3-cyanophenylboronic acid with aryl halides under palladium catalysis. A typical protocol involves reacting 3-cyanophenylboronic acid with iodobenzene in the presence of Pd(PPh₃)₄, K₂CO₃, and a dioxane/water mixture at 90°C, achieving yields of 65–80% .

Mechanistic Insights:

  • Catalyst Systems: Palladium complexes (e.g., PdCl₂(dppf)) outperform nickel analogs in minimizing homo-coupling byproducts.

  • Base Influence: Inorganic bases (e.g., K₃PO₄) enhance transmetallation efficiency compared to weaker bases like NaHCO₃ .

Direct Cyanation Techniques

Direct cyanation of preformed biphenyl substrates via transition-metal-mediated C–H activation has gained traction. Copper-catalyzed reactions using CuCN under oxidative conditions (e.g., O₂ or peroxides) enable nitrile installation at the meta position. For example, treating 1,1'-biphenyl with CuCN and tert-butyl hydroperoxide (TBHP) in acetonitrile at 120°C for 24 hours affords the target compound in 50–55% yield .

Advancements:

  • Ligand Design: Bidentate ligands (e.g., 1,10-phenanthroline) improve catalyst turnover and regiocontrol.

  • Solvent-Free Conditions: Ball-milling techniques reduce solvent use while maintaining yields ≥45% .

Alternative Synthetic Pathways

Grignard Reagent Alkylation:
3-Bromobiphenyl reacts with cyanomethyl magnesium bromide (prepared from acetonitrile and Mg) in tetrahydrofuran (THF), followed by acidic workup to yield the nitrile. This method suffers from low scalability (30–40% yield) due to competing elimination reactions .

Hydrocyanation of Alkenes:
While less common, rhodium-catalyzed hydrocyanation of 3-vinylbiphenyl with HCN gas offers a route to branched nitriles. Selectivity challenges (linear vs. branched) limit its utility .

Comparative Analysis of Methodologies

The table below summarizes critical parameters for each synthesis route:

MethodYield (%)Temperature (°C)CatalystKey AdvantageLimitation
Nucleophilic Substitution70–7580–100NoneSimplicitySolvent toxicity
Suzuki-Miyaura Coupling65–8090Pd(PPh₃)₄RegioselectivityBoronic acid cost
Direct Cyanation50–55120CuCN/TBHPC–H activationModerate yields
Grignard Alkylation30–4025–40NoneFunctional group toleranceScalability issues

Recent Advances and Innovations

Recent studies (2023–2024) highlight photocatalytic cyanation using organic dyes (e.g., Eosin Y) under blue LED irradiation, achieving yields up to 68% at room temperature . Additionally, flow chemistry systems enable continuous production with reduced reaction times (≤6 hours) and improved consistency .

Challenges and Practical Considerations

  • Toxicity Management: Cyanide reagents necessitate stringent safety protocols, favoring solid-handling systems (e.g., NaCN pellets over powders).

  • Byproduct Mitigation: Chromatography-free purification via crystallization (e.g., using hexane/ethyl acetate) reduces costs but requires high-purity intermediates .

Q & A

Q. What are the key structural features of 2-([1,1'-Biphenyl]-3-yl)acetonitrile, and how are they characterized experimentally?

Answer: The compound features a biphenyl core with a nitrile (-CN) group attached to the 3-position of one benzene ring. Structural characterization typically employs:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify proton environments and carbon types, distinguishing aromatic protons (δ 7.0–8.0 ppm) and the nitrile carbon (δ ~120 ppm) .
  • Infrared Spectroscopy (IR): The nitrile group exhibits a sharp absorption band near 2240 cm1^{-1} .
  • X-ray Crystallography: For definitive confirmation, single-crystal X-ray analysis resolves bond angles and spatial arrangement .

Q. What synthetic routes are commonly used to prepare this compound?

Answer:

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling between 3-bromophenylacetonitrile and phenylboronic acid under palladium catalysis (e.g., Pd(PPh3_3)4_4) in a THF/water mixture at 80–100°C .
  • Nitrile Introduction: Direct cyanation via nucleophilic substitution (e.g., using KCN/CuCN on a halogenated biphenyl precursor) .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) removes byproducts.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of acetonitrile vapors, which may cause respiratory irritation .
  • First Aid: For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing derivatives of this compound?

Answer:

  • Catalyst Screening: Test Pd-based catalysts (e.g., PdCl2_2(dppf)) and ligand systems (e.g., XPhos) to enhance coupling efficiency .
  • Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to stabilize intermediates .
  • Analytical Monitoring: Use HPLC or GC-MS to track reaction progress and identify side products (e.g., dehalogenation or homocoupling byproducts) .

Q. How can contradictory data on the compound’s reactivity in different solvents be resolved?

Answer:

  • Solvent Polarity Studies: Systematically test solvents (e.g., toluene, DMF, acetonitrile) to correlate polarity with reaction kinetics. Use UV-Vis spectroscopy to monitor intermediate stability .
  • Computational Modeling: Employ density functional theory (DFT) to calculate solvation energies and transition states, identifying solvent effects on reaction pathways .
  • Kinetic vs. Thermodynamic Control: Vary reaction temperatures and times to determine whether product distribution is governed by kinetics (e.g., lower temps) or thermodynamics (higher temps) .

Q. What computational strategies predict the biological activity of this compound?

Answer:

  • Molecular Docking: Simulate interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on the nitrile group’s role in hydrogen bonding .
  • QSAR Modeling: Build quantitative structure-activity relationship models using descriptors like logP, molar refractivity, and HOMO/LUMO energies to predict cytotoxicity or enzyme inhibition .
  • ADMET Prediction: Tools like SwissADME assess absorption, metabolism, and toxicity risks, guiding prioritization of in vitro assays .

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